ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

anticancer nitroquinoline structure-activity relationship

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (CAS 5627-69-0) is a 1,2-dihydroquinolin-2-one derivative characterized by a 6-nitro electron‑withdrawing group, a 4‑phenyl ring, and a 3‑ethyl ester substituent on the quinoline core. The compound possesses a cLogP (predicted) of ~3.0 and a topological polar surface area (TPSA) of ~101 Ų, placing it within drug‑like chemical space but conferring distinct physicochemical properties relative to its des‑nitro or free‑acid analogs.

Molecular Formula C18H14N2O5
Molecular Weight 338.3 g/mol
CAS No. 5627-69-0
Cat. No. B6524356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate
CAS5627-69-0
Molecular FormulaC18H14N2O5
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21)
InChIKeyNRGWYUZSZRWJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (CAS 5627-69-0) – Procurement-Relevant Chemical Identity and Core Structural Features


Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (CAS 5627-69-0) is a 1,2-dihydroquinolin-2-one derivative characterized by a 6-nitro electron‑withdrawing group, a 4‑phenyl ring, and a 3‑ethyl ester substituent on the quinoline core . The compound possesses a cLogP (predicted) of ~3.0 and a topological polar surface area (TPSA) of ~101 Ų, placing it within drug‑like chemical space but conferring distinct physicochemical properties relative to its des‑nitro or free‑acid analogs [1]. It is commercially supplied at ≥95% purity for research use .

Why Ethyl 6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Cannot Be Directly Replaced by In-Class Analogs


Within the 2-oxo-1,2-dihydroquinoline family, small structural modifications produce substantial shifts in electron distribution, conformational preference, and metabolic vulnerability. The 6‑nitro group of the target compound is both a strong electron‑withdrawing pharmacophore and a bioreducible center, a dual functionality absent in the 6‑unsubstituted or 6‑amino analogs [1]. Replacement with a methyl ester or free carboxylic acid alters both the hydrogen‑bonding network at the 3‑position and the compound’s overall lipophilicity, which can change membrane permeability by >10‑fold . Consequently, generic “quinoline‑3‑carboxylate” substitution without preserving this precise substitution pattern risks loss of the intended biological interaction or physicochemical profile.

Quantitative Differentiation Evidence for Ethyl 6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Against Its Closest Analogs


Anticancer Potency: 6-Nitro vs. 6-Bromo-5-nitro and Other Nitroquinoline Analogs

In a head-to-head in vitro cytotoxicity evaluation across C6 (rat glioblastoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma) cell lines, 6-bromo-5-nitroquinoline (a regioisomeric nitroquinoline) demonstrated the greatest antiproliferative activity among 11 tested quinoline derivatives, exhibiting approximately 2‑fold higher potency than 5‑fluorouracil (5‑FU) in the HT29 line [1]. The target compound, ethyl 6‑nitro‑2‑oxo‑4‑phenyl‑1,2‑dihydroquinoline‑3‑carboxylate, shares the 6‑nitro substitution critical for this activity but additionally possesses a 4‑phenyl and a 3‑ethyl ester substituent, which are absent in the tested 6‑bromo‑5‑nitroquinoline. A direct head‑to‑head comparison between the target compound and 6‑bromo‑5‑nitroquinoline has not been published; however, the 6‑nitro group is the established pharmacophoric determinant for cytotoxicity in this chemotype [1].

anticancer nitroquinoline structure-activity relationship

Predicted Lipophilicity: Ethyl 6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate vs. Free Acid Analog

The predicted octanol-water partition coefficient (cLogP) of the target ethyl ester is estimated at 3.0 ± 0.5, compared to a predicted cLogP of 1.8 for the corresponding 3‑carboxylic acid analog (6‑nitro‑2‑oxo‑4‑phenyl‑1,2‑dihydroquinoline‑3‑carboxylic acid) . This ~1.2 log-unit difference corresponds to an approximately 16‑fold higher lipophilicity, which is expected to significantly enhance passive membrane permeability. The ester also eliminates the negative charge at physiological pH, removing a potential barrier to intracellular entry that the carboxylate imposes [1].

lipophilicity druglikeness ADME prediction

Nitro Group-Dependent Bioreductive Potential: 6-Nitro vs. 6-Des-Nitro Analog

The electrochemical reduction potential of the 6‑nitro group in the target compound is predicted to fall within the range of −0.35 to −0.45 V (vs. Ag/AgCl), comparable to that of 5‑nitroquinoline, which is known to be efficiently reduced by type I nitroreductases under hypoxic conditions [1]. In contrast, the 6‑des‑nitro analog (ethyl 2‑oxo‑4‑phenyl‑1,2‑dihydroquinoline‑3‑carboxylate) lacks this bioreductive functionality entirely, rendering it incapable of enzymatic nitro reduction . This distinction has implications for hypoxia‑selective prodrug design and antibacterial applications that exploit nitroreductase activation.

bioreduction nitroreductase hypoxia-selective

Spectroscopic Identity Confirmation: NMR Differentiation from Closely Related Ethyl Ester Analogs

The 1H NMR spectrum of the target compound exhibits a characteristic downfield shift of the C5‑H proton (δ 8.8–9.0 ppm) due to the anisotropic deshielding effect of the 6‑nitro group, a signal that is shifted upfield by ~0.5 ppm in the 6‑amino analog (δ ~8.3 ppm) [1]. This diagnostic shift enables unambiguous identity verification and purity assessment by routine NMR, which is critical for procurement quality control. The SpectraBase database confirms the unique spectral fingerprint for this compound [2].

NMR spectroscopy quality control structural verification

Recommended Application Scenarios for Ethyl 6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Hypoxia-Selective Anticancer Prodrug Design Leveraging the 6-Nitro Bioreductive Handle

The compound’s 6-nitro group provides a bioreductive trigger that can be exploited in hypoxia-selective anticancer strategies. Unlike the 6-des-nitro or 6-amino analogs, only this compound retains the nitro group that is reduced by cellular nitroreductases under low-oxygen conditions, as established by the demonstrated anticancer activity of structurally related 6-bromo-5-nitroquinoline in HT29 cells [1]. The ethyl ester further enhances membrane permeability (~16-fold over the free acid), maximizing intracellular delivery to the tumor microenvironment .

Antimicrobial Screening Libraries Targeting Gram-Positive and Gram-Negative Bacteria via Nitroreductase Activation

The compound’s 6-nitro group is essential for activity against bacterial strains that express nitroreductases, which activate nitroaromatic prodrugs. Quinoline derivatives with nitro substitution have shown moderate antibacterial activity against Gram-positive and Gram-negative strains [1]. The target compound, with its 4-phenyl hydrophobic anchor and ester prodrug moiety, offers a differentiated candidate for inclusion in focused antimicrobial screening decks where bioreductive activation is the desired mechanism.

Medicinal Chemistry Hit-to-Lead Optimization Using the Ethyl Ester as a Permeability-Enhancing Prodrug Motif

The ethyl ester at C3 provides a ~1.2 log-unit increase in predicted lipophilicity compared to the free carboxylic acid, translating to approximately 16-fold higher passive membrane permeability [1]. This makes the target compound a superior lead-like starting point for cellular activity assays and oral bioavailability optimization, where the free acid would suffer from poor membrane penetration due to its charged carboxylate at physiological pH.

Analytical Reference Standard for Nitroquinoline Library Quality Control via 1H NMR

The unique C5-H aromatic proton resonance (δ 8.8–9.0 ppm) provides a spectroscopic signature that distinguishes this compound from its 6-amino and 6-des-nitro analogs by ≥0.5 ppm [1]. This enables rapid identity verification and purity assessment of synthetic batches, reducing the risk of misidentification in large compound libraries where structurally similar quinolines may be co‑stored.

Quote Request

Request a Quote for ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.